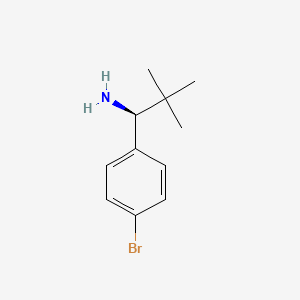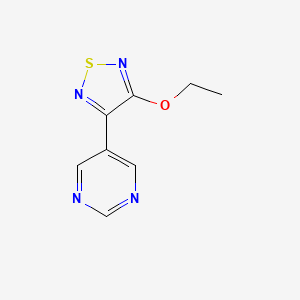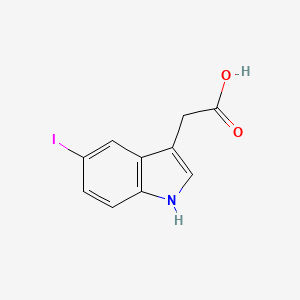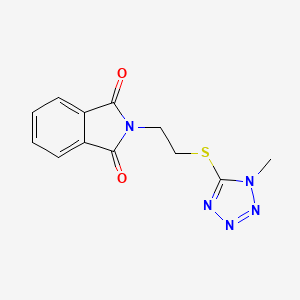![molecular formula C12H11Cl2N5O2S B13107497 [[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea CAS No. 68241-04-3](/img/structure/B13107497.png)
[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea: is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea typically involves multiple steps, starting with the preparation of the quinazoline core The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or through the reaction of 2-aminobenzamide with various aldehydes
The acetylation of the quinazoline core is carried out using acetyl chloride in the presence of a base such as pyridine. The final step involves the reaction of the acetylated quinazoline with thiourea under acidic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the quinazoline core, potentially converting the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and methyl positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-chlorosuccinimide (NCS) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxylated quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine: The compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit certain pathways involved in cancer cell proliferation makes it a potential therapeutic agent.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
作用机制
The mechanism of action of [[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting cellular processes. This inhibition can lead to the suppression of cancer cell growth and proliferation. The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate key signaling pathways is a significant area of research.
相似化合物的比较
Quinazoline: A parent compound with a similar core structure but lacking the specific substitutions found in [[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea.
Thiourea: A simpler compound that shares the thiourea moiety but lacks the quinazoline core.
2,6-Dichloroquinazoline: A compound with a similar quinazoline core but different functional groups.
Uniqueness: The uniqueness of this compound lies in its combined structural features, which confer specific biological activities not observed in the individual components. The presence of both the quinazoline core and the thiourea moiety allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent.
属性
CAS 编号 |
68241-04-3 |
|---|---|
分子式 |
C12H11Cl2N5O2S |
分子量 |
360.2 g/mol |
IUPAC 名称 |
[[2-(6,8-dichloro-2-methyl-4-oxoquinazolin-3-yl)acetyl]amino]thiourea |
InChI |
InChI=1S/C12H11Cl2N5O2S/c1-5-16-10-7(2-6(13)3-8(10)14)11(21)19(5)4-9(20)17-18-12(15)22/h2-3H,4H2,1H3,(H,17,20)(H3,15,18,22) |
InChI 键 |
KYQGAIHWYSKMKE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1CC(=O)NNC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide](/img/structure/B13107462.png)

![2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate](/img/structure/B13107471.png)



![2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13107499.png)
